molecular formula C20H26N4O4 B4287970 3-cyclohexyl-N-{2-[(2-ethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

3-cyclohexyl-N-{2-[(2-ethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B4287970
M. Wt: 386.4 g/mol
InChI Key: VNCNKDOOUDAWAQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-cyclohexyl-N-{2-[(2-ethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

3-cyclohexyl-N-{2-[(2-ethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-{2-[(2-ethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of certain enzymes or proteins that are essential for the survival and replication of microorganisms . This inhibition disrupts the normal cellular processes, leading to the death of the microorganisms .

Comparison with Similar Compounds

3-cyclohexyl-N-{2-[(2-ethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as 1,2,3-oxadiazoles and 1,3,4-oxadiazoles. These compounds also contain the oxadiazole ring but differ in the position of the nitrogen and oxygen atoms. The unique structure of this compound contributes to its distinct biological activities and potential therapeutic applications . Similar compounds include 3,5-disubstituted 1,2,4-oxadiazoles, which have been studied for their anti-infective properties .

Properties

IUPAC Name

3-cyclohexyl-N-[2-[(2-ethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-2-27-16-11-7-6-10-15(16)18(25)21-12-13-22-19(26)20-23-17(24-28-20)14-8-4-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCNKDOOUDAWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCNC(=O)C2=NC(=NO2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-cyclohexyl-N-{2-[(2-ethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
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3-cyclohexyl-N-{2-[(2-ethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
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3-cyclohexyl-N-{2-[(2-ethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
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3-cyclohexyl-N-{2-[(2-ethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
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3-cyclohexyl-N-{2-[(2-ethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 6
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3-cyclohexyl-N-{2-[(2-ethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

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